Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines This compound is characterized by its unique structure, which includes a benzyl group, a chlorosulfonyl group, and a carboxylate group
Preparation Methods
The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorosulfonyl group: This step involves the reaction of the intermediate with chlorosulfonyl chloride in the presence of a base.
Attachment of the benzyl group: This can be done through a nucleophilic substitution reaction where the benzyl group is introduced to the intermediate compound.
Final modifications: Additional steps may be required to introduce the carboxylate group and to purify the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as to reduce costs and environmental impact.
Chemical Reactions Analysis
Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activities or the modification of protein functions. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can be compared with other similar compounds, such as:
Benzyl 3-[(chlorosulfonyl)methyl]-2,2-dimethylpyrrolidine-1-carboxylate: This compound has a similar structure but with a pyrrolidine ring instead of an imidazo[1,2-a]pyrazine ring.
Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate: This compound features a piperidine ring and shares similar reactivity with the chlorosulfonyl group.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit a range of biological activities and can be used in similar applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS No. 2060020-79-1) is a synthetic compound belonging to the imidazo[1,2-a]pyrazine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features several key functional groups that contribute to its biological activity:
- Benzyl Group : Enhances lipophilicity and may influence membrane permeability.
- Chlorosulfonyl Group : Known for reactivity with nucleophiles; this group may play a crucial role in the compound's interactions with biological targets.
- Carboxylate Group : Often involved in hydrogen bonding and can enhance solubility in biological systems.
The molecular formula is C16H18ClN3O4S with a molecular weight of 383.85 g/mol.
Anticancer Activity
Recent studies have indicated that compounds within the imidazo[1,2-a]pyrazine family exhibit significant anticancer properties. For instance, similar derivatives have shown promising results against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of reactive oxygen species (ROS) and the activation of caspases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of imidazo[1,2-a]pyrazine can possess potent antibacterial and antifungal activities.
- Case Study : In vitro studies demonstrated that certain derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds showed minimum inhibitory concentrations (MICs) as low as 0.12 μg/mL against specific strains .
Summary of Biological Activities
Research Findings
- Anticancer Studies : A study highlighted that compounds similar to this compound displayed significant antiproliferative effects on various cancer cell lines, indicating potential as novel anticancer agents .
- Antimicrobial Evaluation : Research demonstrated that certain derivatives exhibited strong antibacterial properties against multiple strains of bacteria and fungi, suggesting their potential use in treating infections .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at specific positions on the imidazo[1,2-a]pyrazine structure significantly influenced their biological activities .
Properties
Molecular Formula |
C16H18ClN3O4S |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
benzyl 3-(chlorosulfonylmethyl)-2-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C16H18ClN3O4S/c1-12-14(11-25(17,22)23)20-8-7-19(9-15(20)18-12)16(21)24-10-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 |
InChI Key |
XTQIVNLCKYLLPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl |
Origin of Product |
United States |
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